4,5-Dimethyl-2-nitrobenzoic acid
Overview
Description
4,5-Dimethyl-2-nitrobenzoic acid is an aromatic nitro compound with the molecular formula C9H9NO4 It is characterized by the presence of two methyl groups and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-nitrobenzoic acid can be synthesized through the nitration of 4,5-dimethylbenzoic acid. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) for halogenation.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4,5-Dimethyl-2-aminobenzoic acid.
Substitution: Halogenated derivatives, such as 4,5-dimethyl-2-chlorobenzoic acid.
Esterification: Methyl 4,5-dimethyl-2-nitrobenzoate.
Scientific Research Applications
4,5-Dimethyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with various molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure with methoxy groups instead of methyl groups.
2,4-Dimethyl-5-nitrobenzoic acid: Different positioning of the nitro and methyl groups on the aromatic ring.
2,5-Dimethyl-4-nitrobenzoic acid: Another positional isomer with different substitution pattern.
Uniqueness
4,5-Dimethyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-donating methyl groups and an electron-withdrawing nitro group creates a distinct electronic environment that can affect the compound’s behavior in various chemical reactions and biological systems.
Properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)8(10(13)14)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXYTCSDJADEGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475668 | |
Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4315-14-4 | |
Record name | 4,5-Dimethyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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